molecular formula C5H15BO6S B7970506 (4-Methyl-2-thienyl)boronic acid tetrahydrate

(4-Methyl-2-thienyl)boronic acid tetrahydrate

Cat. No.: B7970506
M. Wt: 214.05 g/mol
InChI Key: JCBPXUHBGVRJCV-UHFFFAOYSA-N
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Description

(4-Methyl-2-thienyl)boronic acid tetrahydrate is an organoboron compound with the molecular formula C5H7BO2S·4H2O. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a boronic acid functional group. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-2-thienyl)boronic acid tetrahydrate typically involves the borylation of 4-methyl-2-thiophenyl derivatives. One common method is the reaction of 4-methyl-2-thiophenyl halides with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization and recrystallization to obtain the compound in its tetrahydrate form .

Chemical Reactions Analysis

Types of Reactions: (4-Methyl-2-thienyl)boronic acid tetrahydrate primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-Methyl-2-thienyl)boronic acid tetrahydrate in Suzuki-Miyaura coupling involves several key steps:

These steps highlight the compound’s role in facilitating the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

  • Thiophene-2-boronic acid
  • Thiophene-3-boronic acid
  • 2-Thienylboronic acid

Comparison: (4-Methyl-2-thienyl)boronic acid tetrahydrate is unique due to the presence of a methyl group at the 4-position of the thiophene ring, which can influence its reactivity and the steric properties of the resulting products. This makes it particularly useful in specific synthetic applications where such properties are desirable .

Properties

IUPAC Name

(4-methylthiophen-2-yl)boronic acid;tetrahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BO2S.4H2O/c1-4-2-5(6(7)8)9-3-4;;;;/h2-3,7-8H,1H3;4*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBPXUHBGVRJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CS1)C)(O)O.O.O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15BO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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